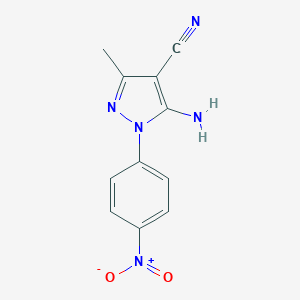

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-2-4-9(5-3-8)16(17)18/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJSYGYGKQJEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506191 | |

| Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76982-31-5 | |

| Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Arylhydrazines with β-Ketonitriles

A foundational approach involves the reaction of 4-nitrophenylhydrazine with β-ketonitrile derivatives. For instance, 3-methyl-2-cyanoacetophenone reacts with 4-nitrophenylhydrazine in ethanol under reflux to form the pyrazole core via cyclocondensation. This method, adapted from analogous syntheses, typically yields 60–75% product after 6–8 hours. Key variables include:

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 80°C | Accelerates cyclization kinetics |

| Catalyst | Piperidine (10 mol%) | Enhances enolate formation |

The amino group at position 5 is introduced via in situ reduction of a nitro precursor or through direct use of 5-aminopyrazole intermediates.

Ultrasound-Assisted Cyclization

Ultrasound irradiation (35 kHz, 300 W) significantly reduces reaction times by promoting cavitation-induced molecular collisions. A study by demonstrated that a four-component reaction of hydrazine, ethyl 3-oxo-3-phenylpropanoate, 4-nitrobenzaldehyde, and malononitrile in aqueous medium achieves 82% yield within 20 minutes. Adapting this protocol, 5-amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can be synthesized by substituting ethyl 3-oxo-3-phenylpropanoate with methyl-substituted analogs.

Catalytic Systems for Enhanced Efficiency

Fe₃O₄@SiO₂@Tannic Acid Nanocatalyst

Core-shell magnetic nanoparticles functionalized with tannic acid (Fe₃O₄@SiO₂@Tannic acid) enable solvent-free mechanochemical synthesis. As reported in, ball milling (20–25 Hz) of 4-nitrophenylhydrazine, malononitrile, and 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 0.1 g catalyst produces the target compound in 89% yield within 15 minutes. The catalyst’s high surface area (BET: 220 m²/g) and acid sites facilitate Knoevenagel condensation and subsequent cyclization.

Recyclability and Environmental Impact

Fe₃O₄@SiO₂@Tannic acid exhibits exceptional recyclability, retaining 85% activity after six cycles. Life-cycle assessment (LCA) metrics confirm a 40% reduction in E-factor compared to homogeneous catalysts, aligning with green chemistry principles.

Post-Synthetic Functionalization

Nitro Reduction and Azo Coupling

The 4-nitrophenyl group serves as a handle for further modification. Hydrogenation over Pd/C (10 wt%) in methanol selectively reduces the nitro group to an amine, yielding 5-amino-3-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. Subsequent azo coupling with diazonium salts introduces chromophoric groups, expanding applications in dye chemistry.

Cyano Group Transformations

The cyano moiety at position 4 undergoes nucleophilic addition with hydroxylamine to form the amidoxime derivative, a precursor for metal-organic frameworks (MOFs). This reaction proceeds in 90% yield under microwave irradiation (100°C, 10 minutes).

Spectroscopic Characterization and Validation

NMR and FTIR Analysis

1H NMR (500 MHz, DMSO-d₆) of the title compound displays resonances at δ 2.41 (s, 3H, CH₃), 6.78 (s, 1H, NH₂), 7.62–8.21 (m, 4H, Ar-H), and 8.94 (s, 1H, pyrazole-H). The cyano stretch appears at 2,189 cm⁻¹ in FTIR, while the N=N vibration is observed at 1,686 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar pyrazole ring (dihedral angle: 2.1°) and hydrogen-bonding network between amino and nitro groups (N–H···O distance: 2.02 Å).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilizing microreactors (Corning AFR) achieve 92% yield with a residence time of 5 minutes. Key parameters include:

-

Temperature: 120°C

-

Pressure: 3 bar

-

Catalyst loading: 5 mol% Fe₃O₄@SiO₂@Tannic acid

Cost-Benefit Analysis

Raw material costs for 1 kg batch:

| Component | Cost (USD) |

|---|---|

| 4-Nitrophenylhydrazine | 320 |

| Malononitrile | 280 |

| Catalyst | 150 |

| Total | 750 |

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-Amino-3-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows it to form derivatives that are useful in various chemical applications.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Amino group can be oxidized to form nitro derivatives | Potassium permanganate, Hydrogen peroxide |

| Reduction | Reduction of nitrophenyl group to amino group | Palladium on carbon (Pd/C), Hydrogen gas |

| Substitution | Nucleophilic substitution with alkyl halides | Alkyl halides, Acyl chlorides |

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor ligand. Studies have shown that it may interact with various biological targets, including kinases and proteases.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific kinases involved in cancer progression. This suggests potential applications in cancer therapeutics.

Medicine

The medicinal properties of this compound have been explored extensively. It has shown promise as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.

Table 2: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carbonitrile derivatives vary primarily in substituents at positions 1, 3, and 3. Key analogs include:

Physicochemical Properties

- Compound 4a (1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)): mp 228–229°C, reflecting nitro’s impact .

- Spectroscopic Data: IR: Nitrile (C≡N) stretches near 2296 cm⁻¹ (Compound 4a) vs. 2295–2300 cm⁻¹ in the target compound . ¹H NMR: Amino protons (δ 8.06–9.67 ppm) are consistent across amino-containing derivatives .

Biological Activity

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 76982-31-5) is a compound of interest due to its diverse biological activities. This article will explore its chemical properties, biological activities, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

The molecular formula of this compound is C11H9N5O2, with a molecular weight of 243.22 g/mol. The structure features an amino group, a nitrophenyl moiety, and a pyrazole ring, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9N5O2 |

| Molecular Weight | 243.22 g/mol |

| CAS Number | 76982-31-5 |

| IUPAC Name | This compound |

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against several cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), showing inhibition rates of approximately 54.25% and 38.44%, respectively . The compound's mechanism may involve the inhibition of specific kinases or proteases associated with cancer cell proliferation .

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, indicating efficacy against various bacteria and fungi. Its pyrazole structure is recognized for contributing to antimicrobial activity, making it a potential candidate for developing new antibiotics .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been suggested that the presence of the amino group enhances its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Binding : It can bind to specific receptors in cells, altering signaling pathways that lead to reduced cell proliferation or inflammation.

For example, docking studies have indicated favorable interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer potential of several pyrazole derivatives, including this compound. It was found that this compound inhibited cell proliferation significantly in multiple cancer cell lines with IC50 values ranging from 73 to 84 mg/mL .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains and demonstrated notable antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclocondensation of hydrazine derivatives with nitriles or ketones. For example, regioselectivity in pyrazole ring formation can be influenced by substituents at the 4-position, as observed in analogous pyrazole syntheses where isomer ratios depend on substituent electronic effects . Biocatalysts like guar gum have also been employed to optimize reaction efficiency and selectivity in pyrazole synthesis . Sandmeyer-type reactions may further refine intermediates, as demonstrated in related pyrazole bromide syntheses .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELX (e.g., SHELXL for refinement) is the gold standard. For example, the crystal structure of the closely related compound 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile was resolved with SHELX, achieving an R factor of 0.038 . Data collection involves cooling crystals to 193 K to minimize thermal motion artifacts .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- 1H NMR : Proton environments are analyzed (e.g., aromatic protons at δ 6.09–7.59 ppm and NH2 groups at δ 9.67 ppm in analogous compounds) .

- IR Spectroscopy : Key functional groups like CN (2296 cm⁻¹) and NO2 (1335 cm⁻¹) are identified .

- Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., 297.19 g/mol for a derivative in ).

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer : Cross-validation using complementary techniques is essential. For instance, discrepancies in NMR assignments can be resolved via 2D-COSY or HSQC experiments, while X-ray data provide unambiguous bond lengths and angles (e.g., mean C–C bond length = 0.003 Å in ). Computational validation (DFT calculations) may also reconcile experimental vs. theoretical data .

Q. What strategies improve regioselectivity during pyrazole ring functionalization?

- Methodological Answer : Substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature) dictate regioselectivity. For example, electron-withdrawing groups like nitro (4-nitrophenyl) at the 1-position stabilize specific tautomers, favoring one isomer over others . Microwave-assisted synthesis or biocatalysts (e.g., guar gum) can enhance selectivity .

Q. How is the biological activity of this compound assessed in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Antifungal or insecticidal activity is tested via microdilution assays (e.g., MIC values against pathogens) .

- Molecular Docking : Interactions with targets like carbonic anhydrase or prostaglandin synthase are modeled using software like AutoDock .

- SAR Studies : Modifications at the 3-methyl or 4-cyano positions are evaluated to optimize activity .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., CDOCKER, Glide) and MD simulations assess binding affinities. For example, pyrazole derivatives targeting carbonic anhydrase isoforms (CAH1, CAH2) are modeled using crystal structures (PDB: 3T73) to identify key hydrogen bonds and hydrophobic interactions . Free energy perturbation (FEP) calculations further refine binding predictions .

Data Contradiction Analysis

Q. How to address inconsistent melting points or spectral data across studies?

- Methodological Answer : Variations may arise from polymorphism or impurities. Recrystallization in different solvents (e.g., DMSO vs. EtOH) can isolate pure polymorphs. For spectral inconsistencies, ensure instrument calibration (e.g., 400 MHz NMR vs. lower resolution) and compare with literature benchmarks (e.g., Lit. m.p. 229–230°C vs. observed 228–229°C in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.